3-Bromo-5-[3-(ethoxymethyl)pyrrolidine-1-carbonyl]-2-fluoropyridine
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Overview
Description
3-Bromo-5-[3-(ethoxymethyl)pyrrolidine-1-carbonyl]-2-fluoropyridine is a complex organic compound that features a pyrrolidine ring, a fluoropyridine moiety, and a bromine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-[3-(ethoxymethyl)pyrrolidine-1-carbonyl]-2-fluoropyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Ethoxymethyl Group: The ethoxymethyl group can be introduced via an alkylation reaction using ethyl bromide or a similar reagent.
Coupling with Fluoropyridine: The fluoropyridine moiety can be coupled with the pyrrolidine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Bromination: The final step involves the bromination of the pyridine ring, which can be achieved using bromine or a brominating agent like N-bromosuccinimide (NBS).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-[3-(ethoxymethyl)pyrrolidine-1-carbonyl]-2-fluoropyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The fluoropyridine moiety can participate in further coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolidine derivatives, while coupling reactions can produce more complex biaryl compounds.
Scientific Research Applications
3-Bromo-5-[3-(ethoxymethyl)pyrrolidine-1-carbonyl]-2-fluoropyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a probe for investigating enzyme activity.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-5-[3-(ethoxymethyl)pyrrolidine-1-carbonyl]-2-fluoropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-[3-(methoxymethyl)pyrrolidine-1-carbonyl]-2-fluoropyridine
- 3-Bromo-5-[3-(ethoxymethyl)pyrrolidine-1-carbonyl]-4-fluoropyridine
- 3-Bromo-5-[3-(ethoxymethyl)pyrrolidine-1-carbonyl]-2-chloropyridine
Uniqueness
3-Bromo-5-[3-(ethoxymethyl)pyrrolidine-1-carbonyl]-2-fluoropyridine is unique due to the specific combination of functional groups and substituents, which confer distinct chemical and biological properties. Its fluoropyridine moiety and bromine substituent make it particularly versatile for further functionalization and application in various fields.
Properties
IUPAC Name |
(5-bromo-6-fluoropyridin-3-yl)-[3-(ethoxymethyl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrFN2O2/c1-2-19-8-9-3-4-17(7-9)13(18)10-5-11(14)12(15)16-6-10/h5-6,9H,2-4,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABAAYHGYVVMVIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCN(C1)C(=O)C2=CC(=C(N=C2)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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